(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine
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Overview
Description
(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine is a complex organic compound with a unique structure that includes both phosphoryl and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine typically involves multiple steps, starting with the preparation of the necessary precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including signal transduction pathways and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds and exhibits similar reactivity in terms of keto-enol tautomerism.
1-Methoxy-1-buten-3-yne: This compound shows complex NMR spectra and is used in various organic synthesis reactions.
Uniqueness
(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine is unique due to its combination of phosphoryl and hydrazine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22BrN2O4P |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
4-[(E)-[bis(3-methylphenoxy)phosphorylhydrazinylidene]methyl]-2-bromo-1-methoxybenzene |
InChI |
InChI=1S/C22H22BrN2O4P/c1-16-6-4-8-19(12-16)28-30(26,29-20-9-5-7-17(2)13-20)25-24-15-18-10-11-22(27-3)21(23)14-18/h4-15H,1-3H3,(H,25,26)/b24-15+ |
InChI Key |
PKLTYZPZQMMMHV-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OP(=O)(N/N=C/C2=CC(=C(C=C2)OC)Br)OC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NN=CC2=CC(=C(C=C2)OC)Br)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
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